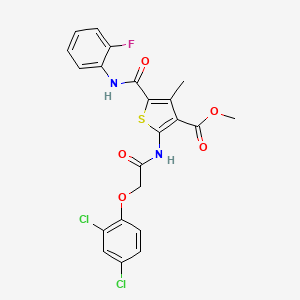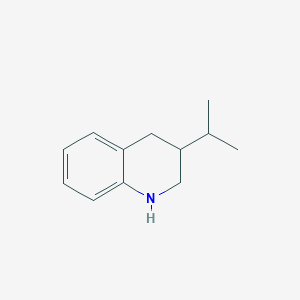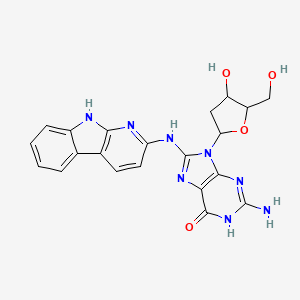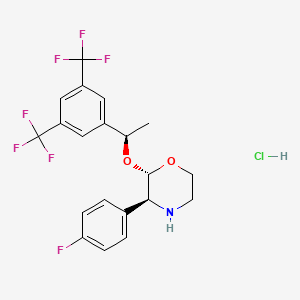
2-Amino-2-deoxy-d-arabinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-deoxy-d-arabinose is a derivative of arabinose, a five-carbon sugar This compound is characterized by the replacement of a hydroxyl group with an amino group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-deoxy-d-arabinose typically involves the stereoselective reaction of chiral imines with protected glyceraldehyde derivatives. One common method includes the reaction of 2,3-O-isopropylidene-d-glyceraldehyde with a chiral imine to produce 2-amino-2-deoxy-d-pentonic acid derivatives, which are then converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned stereoselective reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-deoxy-d-arabinose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acylation using acetic anhydride or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
2-Amino-2-deoxy-d-arabinose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Incorporated into glycoproteins and glycolipids, playing a role in cell signaling and recognition.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mécanisme D'action
The mechanism of action of 2-amino-2-deoxy-d-arabinose involves its incorporation into biological molecules, where it can influence molecular interactions and pathways. For instance, when integrated into glycoproteins, it can affect protein folding, stability, and cell-cell interactions. The amino group allows for additional hydrogen bonding, which can enhance the stability and functionality of the molecules it is part of .
Comparaison Avec Des Composés Similaires
2-Amino-2-deoxy-d-glucose: Similar structure but derived from glucose.
2-Amino-2-deoxy-d-galactose: Derived from galactose, differing in the configuration of the hydroxyl groups.
2-Amino-2-deoxy-d-ribose: Another pentose sugar with an amino group at the second carbon.
Uniqueness: 2-Amino-2-deoxy-d-arabinose is unique due to its specific stereochemistry and the presence of an amino group at the second carbon position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthetic chemistry and biochemistry .
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-amino-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2 |
Clé InChI |
RNZJRDIKDNXKIJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)

![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)
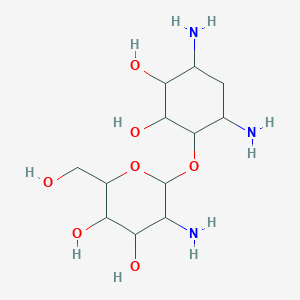
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)


(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)

